molecular formula C13H15N B1354460 Spiro[indene-1,4'-piperidine] CAS No. 33042-66-9

Spiro[indene-1,4'-piperidine]

Cat. No. B1354460
CAS RN: 33042-66-9
M. Wt: 185.26 g/mol
InChI Key: QXNXVWNYCKUANQ-UHFFFAOYSA-N
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Description

Spiro[indene-1,4’-piperidine] is a compound with the molecular formula C13H15N . It is also known by other synonyms such as Spiro [1H-indene-1,4’-piperidine] and has a CAS number 33042-66-9 .


Molecular Structure Analysis

The molecular structure of Spiro[indene-1,4’-piperidine] includes a spirocyclic system where two cyclic rings are fused at a common carbon atom . The InChI code for the compound is 1S/C13H15N/c1-2-4-12-11(3-1)5-6-13(12)7-9-14-10-8-13/h1-6,14H,7-10H2 .


Physical And Chemical Properties Analysis

Spiro[indene-1,4’-piperidine] has a molecular weight of 185.26 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 0 and a topological polar surface area of 12 Ų .

Scientific Research Applications

Synthesis of Spiroindole and Spirooxindole Scaffolds

  • Scientific Field : Organic Chemistry .
  • Summary of Application : Spiroindole and spirooxindole scaffolds are important spiro-heterocyclic compounds used in drug design processes. They have bioactivity against cancer cells, microbes, and various diseases affecting the human body .
  • Methods of Application : The synthesis of these scaffolds has been an active research field of organic chemistry for over a century. The review summarizes the pharmacological significance of these scaffolds and highlights the latest strategies for their synthesis .
  • Results or Outcomes : The inherent three-dimensional nature and ability to project functionalities in all three dimensions make them biological targets. They form the core building blocks of highly functionalized organic structures .

Synthesis of Bis-Spiro Piperidines

  • Scientific Field : Organic Chemistry .
  • Summary of Application : Bis-spiro piperidine derivatives have been synthesized using amines, formaldehyde, and dimedone under ultrasonic irradiation at room temperature .
  • Methods of Application : The reaction was performed using amines, formaldehyde, and dimedone under ultrasonic irradiation at room temperature .
  • Results or Outcomes : The strong acidic property of the nano γ-alumina supported antimony (V) chloride plays a key role in accelerating the rate of the reaction and initiates the reaction smoothly .

Microwave-Assisted Multicomponent Synthesis of Spiro Heterocycles

  • Scientific Field : Organic Chemistry .
  • Summary of Application : Spiro heterocycle frameworks are a class of organic compounds that possess unique structural features making them highly sought-after targets in drug discovery due to their diverse biological and pharmacological activities .
  • Methods of Application : Microwave-assisted organic synthesis has emerged as a powerful tool for assembling complex molecular architectures. The use of microwave irradiation in synthetic chemistry is a promising method for accelerating reaction rates and improving yields .
  • Results or Outcomes : This review provides insights into the current state of the art and highlights the potential of microwave-assisted multicomponent reactions in the synthesis of novel spiro heterocyclic compounds .

Synthesis of Diverse Spiro-Imidazo Pyridine-Indene Derivatives

  • Scientific Field : Organic Chemistry .
  • Summary of Application : A new multi-component reaction for the synthesis of novel and diverse spiro-imidazo pyridine-indene derivatives was successfully developed .
  • Methods of Application : The reaction was performed between heterocyclic ketene aminals and [1,2’-biindenylidene]-1’,3,3’-trione (bindone) using malononitrile as a promoter or as one of the precursors respectively in the presence of p-TSA as the acid catalyst in EtOH as reaction medium under reflux conditions .
  • Results or Outcomes : The synthesized bindone and final product contains active methylene and this active site can be involved in further reactions to synthesize more complex heterocycles .

Microwave-Assisted Multicomponent Synthesis of Spiro Heterocycles

  • Scientific Field : Organic Chemistry .
  • Summary of Application : Spiro heterocycle frameworks are a class of organic compounds that possess unique structural features making them highly sought-after targets in drug discovery due to their diverse biological and pharmacological activities .
  • Methods of Application : Microwave-assisted organic synthesis has emerged as a powerful tool for assembling complex molecular architectures. The use of microwave irradiation in synthetic chemistry is a promising method for accelerating reaction rates and improving yields .
  • Results or Outcomes : This review provides insights into the current state of the art and highlights the potential of microwave-assisted multicomponent reactions in the synthesis of novel spiro heterocyclic compounds .

Synthesis of Diverse Spiro-Imidazo Pyridine-Indene Derivatives

  • Scientific Field : Organic Chemistry .
  • Summary of Application : A new multi-component reaction for the synthesis of novel and diverse spiro-imidazo pyridine-indene derivatives was successfully developed .
  • Methods of Application : The reaction was performed between heterocyclic ketene aminals and [1,2’-biindenylidene]-1’,3,3’-trione (bindone) using malononitrile as a promoter or as one of the precursors respectively in the presence of p-TSA as the acid catalyst in EtOH as reaction medium under reflux conditions .
  • Results or Outcomes : The synthesized bindone and final product contains active methylene and this active site can be involved in further reactions to synthesize more complex heterocycles .

Future Directions

Spiro compounds, including Spiro[indene-1,4’-piperidine], have attracted considerable attention in various fields due to their unique structures and mechanisms of action . They have potential applications in the development of new pesticides and have been cited in numerous publications , indicating ongoing interest and research in this area.

properties

IUPAC Name

spiro[indene-1,4'-piperidine]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N/c1-2-4-12-11(3-1)5-6-13(12)7-9-14-10-8-13/h1-6,14H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXNXVWNYCKUANQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C=CC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20438169
Record name Spiro[indene-1,4'-piperidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[indene-1,4'-piperidine]

CAS RN

33042-66-9
Record name Spiro[indene-1,4'-piperidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Spiro[1H-indene-1,4'-piperidine]hydrochloride (400 mg, 1.8 mmol), prepared according to Example 1, step 3, was dissolved in water (10 ml), and the solution made alkaline with sodium carbonate. The mixture was extracted with dichloromethane (3×10 ml), the organic layers separated, dried (MgSO4) and evaporated in vacuo. The free base was used without any further purification.
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Synthesis routes and methods II

Procedure details

1'-(t-Butyloxycarbonyl)spiro(indene-1,4'-piperidine) (16 g, 56 mmole) in ethyl acetate (250 ml) was stirred in an ice bath and saturated with HCl(g) for 30 min. The mixture was evaporated to dryness. Ethyl acetate was added and removed in vacuo three times, and the residue was triturated with diethyl ether and filtered to provide spiro(1H-indene-1,4'-piperidine) hydrochloride. The free base was obtained by slurrying the hydrochloride in aqueous sodium bicarbonate solution and extracting with CH2Cl2. The organic layer was separated, dried over sodium sulfate, filtered, and evaporated to dryness in vacuo to provide the title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
L Yang, L Guo, A Pasternak, R Mosley… - Journal of medicinal …, 1998 - ACS Publications
Somatostatin (somatotropin release-inhibiting factor, SRIF) is a widely distributed peptide occurring in two biologically active forms, a tetradecapeptide SRIF14 (1) and a 28-residue …
Number of citations: 77 pubs.acs.org
S Hayashi, K Ohashi, E Nakata, C Emoto - Medicinal Chemistry Research, 2014 - Springer
Nociceptin/orphanin FQ (N/OFQ) is an endogenous heptadecapeptide that is a metabolite of precursor polypeptide (prepro-N/OFQ), and N/OFQ peptide (NOP) receptor (or opioid-…
Number of citations: 3 link.springer.com
G Butora, GJ Morriello, S Kothandaraman… - Bioorganic & medicinal …, 2006 - Elsevier
A systematic examination of the central aromatic portion of the lead (2S)-N-[3,5-bis(trifluoromethyl)benzyl]-2-(4-fluorophenyl)-4-(1′H-spiro[indene-1,4′-piperidin]-1′-yl)butanamide (9…
Number of citations: 42 www.sciencedirect.com
SJ Tantry, G Degiacomi, S Sharma… - Bioorganic & medicinal …, 2015 - Elsevier
Whole cell based screens to identify hits against Mycobacterium tuberculosis (Mtb), carried out under replicating and non-replicating (NRP) conditions, resulted in the identification of …
Number of citations: 43 www.sciencedirect.com
RJ Lohman, AJ Cotterell, J Suen, L Liu, AT Do… - … of Pharmacology and …, 2012 - ASPET
Many trypsin-like serine proteases such as β-tryptase are involved in the pathogenesis of colitis and inflammatory bowel diseases. Inhibitors of individual proteases show limited efficacy …
Number of citations: 108 jpet.aspetjournals.org
S Hayashi, K Ohashi, S Mihara, E Nakata… - European Journal of …, 2016 - Elsevier
Nociceptin/orphanin FQ (N/OFQ) and N/OFQ peptide (NOP) receptor are expressed and distributed in various regions such as central nervous system (CNS), peripheral nervous system…
Number of citations: 6 www.sciencedirect.com
MK Yau, L Liu, JY Suen, J Lim… - ACS Medicinal …, 2016 - ACS Publications
PAR2 antagonists have potential for treating inflammatory, respiratory, gastrointestinal, neurological, and metabolic disorders, but few antagonists are known. Derivatives of GB88 (3) …
Number of citations: 16 pubs.acs.org
MK Yau, L Liu, J Lim, RJ Lohman, AJ Cotterell… - Bioorganic & Medicinal …, 2016 - Elsevier
Activation of protease activated receptor 2 (PAR2) has been implicated in inflammatory and metabolic disorders and its inhibition may yield novel therapeutics. Here, we report a series …
Number of citations: 7 www.sciencedirect.com
C Hamdouchi, SD Kahl, A Patel Lewis, GR Cardona… - 2016 - ACS Publications
The G protein-coupled receptor 40 (GPR40) also known as free fatty acid receptor 1 (FFAR1) is highly expressed in pancreatic, islet β-cells and responds to endogenous fatty acids, …
Number of citations: 55 pubs.acs.org
L Yang, SC Berk, SP Rohrer… - Proceedings of the …, 1998 - National Acad Sciences
A series of nonpeptide somatostatin agonists which bind selectively and with high affinity to somatostatin receptor subtype 2 (sst2) have been synthesized. One of these compounds, L-…
Number of citations: 176 www.pnas.org

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